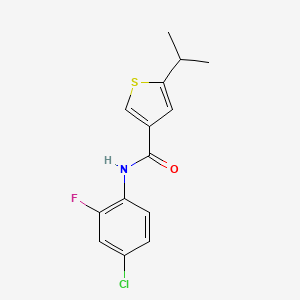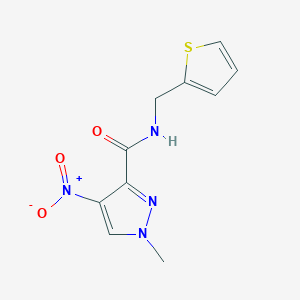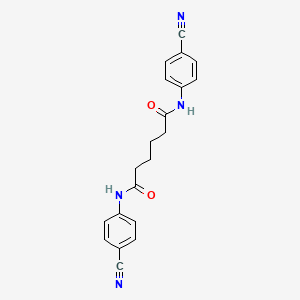![molecular formula C17H18N4 B4819462 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4819462.png)
7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, also known as ADA-PPY, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that consists of pyrazolo[1,5-a]pyrimidine and adamantane moieties. The unique structure of ADA-PPY has made it a promising candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways. 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has also been shown to reduce the production of pro-inflammatory cytokines, which are signaling molecules involved in the immune response. Additionally, 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling.
Advantages and Limitations for Lab Experiments
7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high yield and purity. 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has also been shown to have low toxicity, making it a safe compound to work with in the lab. However, one of the limitations of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile for therapeutic use.
Future Directions
There are several future directions for the study of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. One potential application is in the treatment of cancer. Further studies are needed to determine the efficacy of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile against different types of cancer and to determine the optimal dosage and administration. Additionally, 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has shown promise in the treatment of viral infections, and further studies are needed to determine its potential as an antiviral agent. Finally, the mechanism of action of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion
In conclusion, 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a promising compound for drug discovery and development. Its unique structure and potential therapeutic applications have made it a topic of extensive research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile have been discussed in this paper. Further studies are needed to fully understand the potential of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile as a therapeutic agent.
Scientific Research Applications
7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been tested against various cancer cell lines and has demonstrated significant cytotoxicity. It has also been shown to inhibit the replication of herpes simplex virus type 1 and 2.
properties
IUPAC Name |
7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c18-9-14-10-20-21-15(1-2-19-16(14)21)17-6-11-3-12(7-17)5-13(4-11)8-17/h1-2,10-13H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKHFZPCRWHLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=NC5=C(C=NN45)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B4819386.png)

![2-chloro-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B4819416.png)
![[1-(2-{[4-(4-butylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4819417.png)
![3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-{2-[(3,4,5-trimethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4819425.png)
![1-ethyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4819429.png)
![2-({[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}amino)-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4819445.png)
![3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4819451.png)
![4-{[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4819468.png)


![4-bromo-1-[(5-bromo-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4819490.png)
